molecular formula C15H16N2O5 B594304 5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid CAS No. 1263283-70-0

5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid

Cat. No.: B594304
CAS No.: 1263283-70-0
M. Wt: 304.302
InChI Key: WZZBZIHTTQNVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a complex organic compound that features an isoxazole ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a suitable aldehyde or ketone.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the Boc-protected amino group with the isoxazole ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the development of new materials and chemical processes, benefiting various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The isoxazole ring provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid
  • 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
  • 3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

Uniqueness

5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the Boc-protected amino group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-5-9(7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZBZIHTTQNVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669875
Record name 5-{3-[(tert-Butoxycarbonyl)amino]phenyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-70-0
Record name 5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263283-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{3-[(tert-Butoxycarbonyl)amino]phenyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.